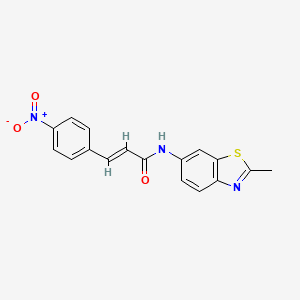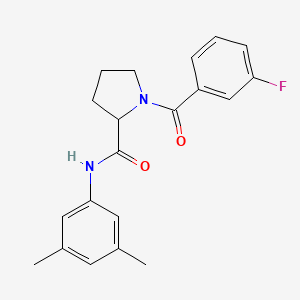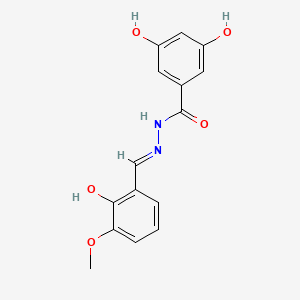
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide, also known as MNB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 356.38 g/mol.
作用機序
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. Additionally, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been found to exhibit anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide in lab experiments is its versatility. It can be used in a range of assays and experiments to investigate its biological effects. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide is its potential toxicity. It is important to use appropriate safety measures when handling N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide to avoid any adverse effects.
将来の方向性
There are several future directions for the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. One potential direction is the development of new anticancer drugs based on the structure of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide. Another direction is the investigation of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a potential photosensitizer for photodynamic therapy. Additionally, further research is needed to investigate the potential use of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide as a fluorescent probe for metal ion detection. Overall, the study of N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has the potential to lead to the development of new drugs and diagnostic tools for a range of diseases and conditions.
合成法
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-chloroacetamide followed by the reaction of the resulting product with 4-nitrobenzaldehyde. The final product is obtained by purification through recrystallization.
科学的研究の応用
N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antimicrobial, and anti-inflammatory properties. N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)acrylamide has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
特性
IUPAC Name |
(E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S/c1-11-18-15-8-5-13(10-16(15)24-11)19-17(21)9-4-12-2-6-14(7-3-12)20(22)23/h2-10H,1H3,(H,19,21)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIIXLWHJLFLSC-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(2-methyl-1,3-benzothiazol-6-yl)-3-(4-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6139100.png)
![5-{[(4-bromophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6139106.png)
![3-(4-fluorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6139113.png)
![2-(isopropoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6139125.png)

![2-hydroxy-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6139136.png)
![4-chloro-N-{[(2-iodophenyl)amino]carbonothioyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B6139137.png)

![ethyl 1-[3-(methylthio)propyl]-3-piperidinecarboxylate](/img/structure/B6139151.png)
![N-[2-(5-bromo-2-furyl)-1H-benzimidazol-5-yl]-4-nitrobenzamide](/img/structure/B6139155.png)
![N-(4-methoxybenzyl)-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6139162.png)
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6139170.png)
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6139178.png)
![2-cyclopentyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B6139181.png)